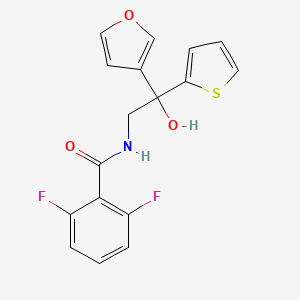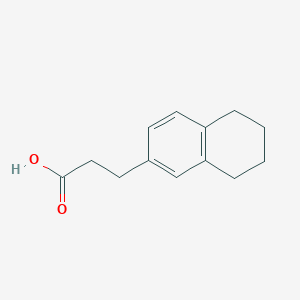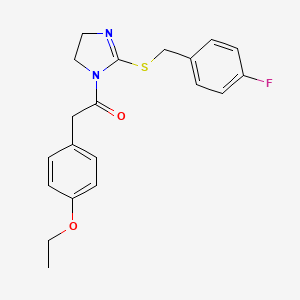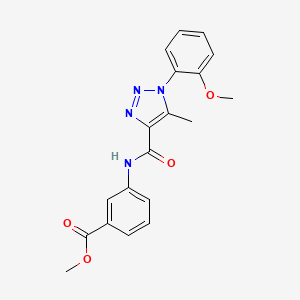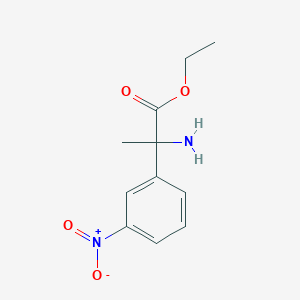
Ethyl 2-amino-2-(3-nitrophenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-2-(3-nitrophenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, an amino group, and a nitrophenyl group attached to a propanoate backbone
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-2-(3-nitrophenyl)propanoate can be synthesized through a multi-step process. One common method involves the nitration of ethyl 2-amino-2-phenylpropanoate to introduce the nitro group at the para position of the phenyl ring. This reaction typically requires a nitrating mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The reaction mixture is then neutralized, and the product is purified through recrystallization or distillation to achieve the desired purity.
化学反应分析
Types of Reactions
Ethyl 2-amino-2-(3-nitrophenyl)propanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol in the presence of an acid or base.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Various nucleophiles such as halides, under conditions like heating or using a solvent.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Ethyl 2-amino-2-(3-aminophenyl)propanoate.
Substitution: Depending on the nucleophile, products like ethyl 2-amino-2-(3-halophenyl)propanoate.
Hydrolysis: 2-amino-2-(3-nitrophenyl)propanoic acid and ethanol.
科学研究应用
Ethyl 2-amino-2-(3-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 2-amino-2-(3-nitrophenyl)propanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological activity.
相似化合物的比较
Ethyl 2-amino-2-(3-nitrophenyl)propanoate can be compared with similar compounds such as:
Ethyl 2-amino-2-(4-nitrophenyl)propanoate: Similar structure but with the nitro group at the para position.
Ethyl 2-amino-2-(2-nitrophenyl)propanoate: Similar structure but with the nitro group at the ortho position.
Ethyl 2-methyl-2-(3-nitrophenyl)propanoate: Similar structure but with a methyl group instead of an amino group.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the position and nature of the substituents on the phenyl ring.
属性
IUPAC Name |
ethyl 2-amino-2-(3-nitrophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-3-17-10(14)11(2,12)8-5-4-6-9(7-8)13(15)16/h4-7H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLAZIYQZAIIIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C1=CC(=CC=C1)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2661781.png)

![N-(2,6-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2661783.png)
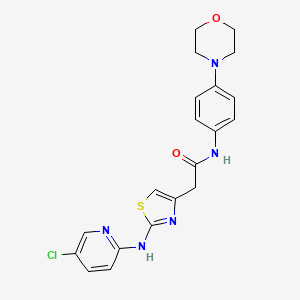
![5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2661787.png)
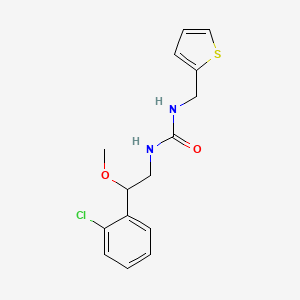
![2-cyclopropyl-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-6-methylpyrimidine-4-carboxamide](/img/structure/B2661789.png)
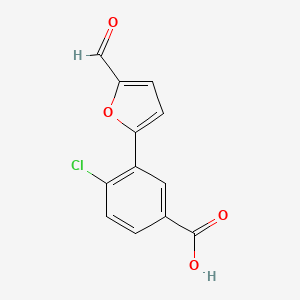
![N-[(3-Chloropyrazin-2-yl)methyl]-2-[4-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B2661793.png)
